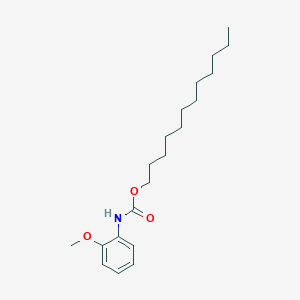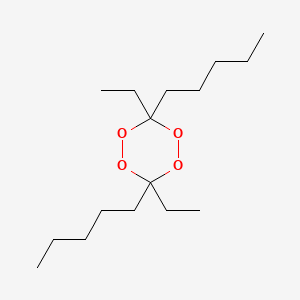
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C16H32O4. It belongs to the class of tetroxanes, which are cyclic organic peroxides. These compounds are characterized by a four-membered ring containing two oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired tetroxane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and peroxides.
Reduction: Reduction reactions can break the tetroxane ring, leading to the formation of alcohols and other reduced products.
Substitution: Substitution reactions can occur at the ethyl and pentyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane with similar structural features but different substituents.
Acetone diperoxide: A well-known cyclic peroxide with explosive properties.
Diisopropylidene cyclic diperoxide: Another cyclic peroxide with different substituents.
Uniqueness
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is unique due to its specific ethyl and pentyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
914917-06-9 |
|---|---|
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
3,6-diethyl-3,6-dipentyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C16H32O4/c1-5-9-11-13-15(7-3)17-19-16(8-4,20-18-15)14-12-10-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
JBHSUCPAVTZNEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OOC(OO1)(CC)CCCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
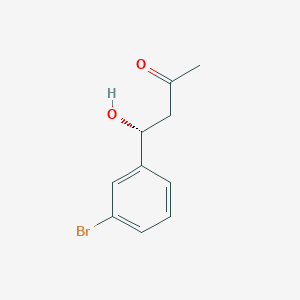
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
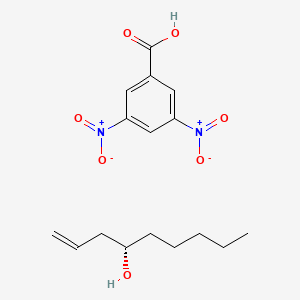
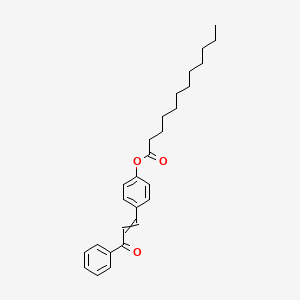
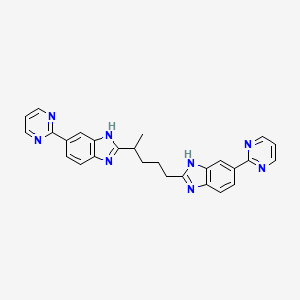

![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)

